2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide
Brand Name: Vulcanchem
CAS No.: 338412-92-3
VCID: VC4148959
InChI: InChI=1S/C20H15ClF3N3OS/c21-16-11-14(20(22,23)24)12-27-19(16)29-18-15(7-4-9-26-18)17(28)25-10-8-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2,(H,25,28)
SMILES: C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C20H15ClF3N3OS
Molecular Weight: 437.87

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide

CAS No.: 338412-92-3

Cat. No.: VC4148959

Molecular Formula: C20H15ClF3N3OS

Molecular Weight: 437.87

* For research use only. Not for human or veterinary use.

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide - 338412-92-3

Specification

CAS No. 338412-92-3
Molecular Formula C20H15ClF3N3OS
Molecular Weight 437.87
IUPAC Name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-phenylethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C20H15ClF3N3OS/c21-16-11-14(20(22,23)24)12-27-19(16)29-18-15(7-4-9-26-18)17(28)25-10-8-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2,(H,25,28)
Standard InChI Key UZGWTRTYNXCVJR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

The compound 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide represents a complex organic molecule with potential applications in medicinal chemistry. Its structure combines a pyridine ring substituted with a trifluoromethyl group and chlorine, linked via a sulfur atom to a nicotinamide scaffold. This article provides an in-depth review of its chemical properties, synthesis, and potential biological relevance.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the Pyridine Derivative: The starting material is a chlorinated pyridine substituted with a trifluoromethyl group.

  • Thioether Formation: A nucleophilic substitution reaction introduces the sulfanyl group.

  • Amidation Reaction: The nicotinamide moiety is coupled with the phenethylamine derivative under controlled conditions.

These reactions are performed under anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Antimicrobial Activity

The presence of halogens (chlorine and fluorine) in the pyridine ring enhances the compound's ability to interact with microbial enzymes, potentially inhibiting their activity.

Anticancer Potential

The nicotinamide scaffold is known for its role in modulating NAD+-dependent enzymes, which are critical in cancer metabolism.

Related Compounds for Comparative Analysis

Compound NameMolecular Weight (g/mol)Key Functional Groups
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid 271.64Carboxylic acid, sulfanyl
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide 478.7Amide, dichlorophenyl

These derivatives highlight structural diversity within this chemical family and provide insights into structure-activity relationships (SAR).

Research Gaps and Future Directions

  • Pharmacokinetics and Toxicity Studies: Detailed studies are needed to evaluate the compound’s absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

  • Biological Target Identification: Investigating specific molecular targets (e.g., enzymes or receptors) could elucidate its mechanism of action.

  • Optimization for Drug Development: Modifications to enhance solubility or reduce molecular weight may improve drug-likeness.

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